molecular formula C19H24N2O B2886840 (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL CAS No. 1334700-32-1

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL

Cat. No.: B2886840
CAS No.: 1334700-32-1
M. Wt: 296.414
InChI Key: HUVGDTRCZVNHGX-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL is a chemical compound with the molecular formula C19H24N2O It is a piperidine derivative, characterized by the presence of benzyl and benzylamino groups attached to the piperidine ring

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, piperidine derivatives can interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL’s action are currently unknown due to the lack of research on this specific compound. Typically, the effects would depend on the compound’s mode of action and the biochemical pathways it influences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and benzylamine.

    Formation of Intermediate: The piperidine ring is functionalized to introduce the benzyl and benzylamino groups. This can be achieved through nucleophilic substitution reactions where benzyl chloride reacts with piperidine to form N-benzylpiperidine.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced at the 3-position of the piperidine ring through oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions to achieve this transformation.

    Final Product Formation: The final step involves the reduction of the intermediate compound to obtain this compound. This can be accomplished using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and benzylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Deoxygenated compounds, alcohols

    Substitution Products: Compounds with different functional groups replacing benzyl or benzylamino groups

Scientific Research Applications

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: Explored for its therapeutic potential. It may have applications in the treatment of neurological disorders, pain management, or as an anesthetic agent.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol: A similar compound with an amino group instead of a benzylamino group.

    (3R,4R)-1-Benzyl-4-(methylamino)piperidin-3-OL: A derivative with a methylamino group instead of a benzylamino group.

Uniqueness

(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-OL is unique due to the presence of both benzyl and benzylamino groups, which confer distinct chemical and biological properties. Its specific stereochemistry (3R,4R) also plays a crucial role in its reactivity and interaction with molecular targets.

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-15-21(14-17-9-5-2-6-10-17)12-11-18(19)20-13-16-7-3-1-4-8-16/h1-10,18-20,22H,11-15H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVGDTRCZVNHGX-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NCC2=CC=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NCC2=CC=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.